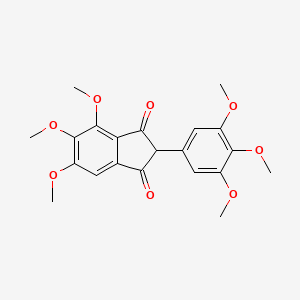
4,5,6-trimethoxy-2-(3,4,5-trimethoxyphenyl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6-Trimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a dihydroindene core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene-1,3-dione typically involves the following steps:
Formation of the Indene Core: The indene core can be synthesized through a series of cyclization reactions starting from appropriate precursors such as substituted benzaldehydes and acetophenones.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Final Cyclization and Oxidation: The final step involves cyclization and oxidation to form the dihydroindene-dione structure. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.
化学反应分析
Types of Reactions
4,5,6-Trimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
4,5,6-Trimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can inhibit tubulin polymerization, a key process in cell division.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4,5,6-trimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene-1,3-dione involves its interaction with cellular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, thereby disrupting the formation of microtubules essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-Benzylidene Indanones: These compounds also inhibit tubulin polymerization and have similar anticancer properties.
Indole Imines: These compounds exhibit a broad range of biological activities, including anticancer, antibacterial, and antifungal properties.
Uniqueness
4,5,6-Trimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene-1,3-dione is unique due to its multiple methoxy groups and dihydroindene core, which contribute to its distinct chemical and biological properties. Its ability to inhibit tubulin polymerization with high potency makes it a promising candidate for further drug development and research.
属性
分子式 |
C21H22O8 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
4,5,6-trimethoxy-2-(3,4,5-trimethoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C21H22O8/c1-24-12-7-10(8-13(25-2)19(12)27-4)15-17(22)11-9-14(26-3)20(28-5)21(29-6)16(11)18(15)23/h7-9,15H,1-6H3 |
InChI 键 |
OZDSBQZZIMORKZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=O)C3=CC(=C(C(=C3C2=O)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one](/img/structure/B15001494.png)
![N-[4-acetyl-5-methyl-1-(2-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-aminobenzenesulfonamide](/img/structure/B15001502.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}furan-2-carboxamide](/img/structure/B15001517.png)
![methyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15001538.png)
![1,3,5-Triazine-2(1H)-thione, 5-(2-furanylmethyl)tetrahydro-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B15001540.png)
![7-(2,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001547.png)
![3-(4-Oxo-4,10-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-yl)propanoic acid](/img/structure/B15001551.png)
![1-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole](/img/structure/B15001556.png)
![3-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B15001567.png)
![3-(4-Fluorophenyl)-5-oxo-7-(2,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15001575.png)
![3-(3,4-dimethoxyphenyl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001580.png)
![7-[2-(2-phenylethoxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001587.png)
![1-({5-[(2-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B15001591.png)
acetate](/img/structure/B15001598.png)
